Cas no 1354418-57-7 (tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate)
![tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1354418-57-7x500.png)
tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-
- SB22334
- cis-1-(Boc-amino)-2-hydroxycyclobutane
- tert-Butyl ((1S,2R)-2-hydroxycyclobutyl)carbamate
- tert-butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate
- rel-t-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate
- tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate
- CS-0048032
- AT22408
- (1S,2R)-1-(Boc-amino)-2-hydroxycyclobutane
- MFCD09952306
- tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate
- AKOS037644703
- 1354418-57-7
- P17673
- 2231665-13-5
- SCHEMBL25126894
- AS-54249
-
- MDL: MFCD09952306
- インチ: 1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1
- InChIKey: FVUJIZNXJAXEJU-NKWVEPMBSA-N
- ほほえんだ: O[C@@H]1CC[C@@H]1NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 187.12084340 g/mol
- どういたいしつりょう: 187.12084340 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 58.6
- ぶんしりょう: 187.24
tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-257531-5.0g |
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate |
1354418-57-7 | 95% | 5.0g |
$1278.0 | 2024-06-18 | |
Chemenu | CM562348-250mg |
tert-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate,rel- |
1354418-57-7 | 95%+ | 250mg |
$508 | 2022-12-31 | |
Enamine | EN300-257531-0.05g |
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate |
1354418-57-7 | 95% | 0.05g |
$103.0 | 2024-06-18 | |
abcr | AB543966-100 mg |
rel-t-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate; . |
1354418-57-7 | 100MG |
€196.00 | 2023-07-10 | ||
abcr | AB543966-1 g |
rel-t-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate; . |
1354418-57-7 | 1g |
€808.00 | 2023-07-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1446-500MG |
tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate |
1354418-57-7 | 97% | 500MG |
¥ 1,782.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1446-1G |
tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate |
1354418-57-7 | 97% | 1g |
¥ 2,970.00 | 2023-04-04 | |
eNovation Chemicals LLC | D595119-25G |
tert-butyl N-[(1S,2R)-rel-2-hydroxycyclobutyl]carbamate |
1354418-57-7 | 97% | 25g |
$4875 | 2023-09-03 | |
Chemenu | CM562348-100mg |
tert-Butyl N-[(1S,2R)-2-hydroxycyclobutyl]carbamate,rel- |
1354418-57-7 | 95%+ | 100mg |
$254 | 2022-12-31 | |
Enamine | EN300-257531-1.0g |
rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate |
1354418-57-7 | 95% | 1.0g |
$441.0 | 2024-06-18 |
tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
tert-butyl N-[cis-2-hydroxycyclobutyl]carbamateに関する追加情報
Introduction to Tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate (CAS No. 1354418-57-7)
Tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate, with the chemical identifier CAS No. 1354418-57-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatility in drug design and development. The unique structural features of tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate, particularly the presence of a tert-butyl group and a cis-2-hydroxycyclobutyl moiety, contribute to its distinctive chemical properties and potential biological activities.
The tert-butyl group is a well-known substituent in organic chemistry, renowned for its steric hindrance and stability, which can influence the reactivity and selectivity of biochemical pathways. In contrast, the cis-2-hydroxycyclobutyl moiety introduces a rigid cyclic structure with hydroxyl functionality, which may enhance interactions with biological targets. Such structural motifs are often exploited in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater precision. Studies have suggested that the combination of the tert-butyl group and the cis-2-hydroxycyclobutyl moiety in tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate could facilitate strong interactions with specific protein targets, making it a promising candidate for further pharmacological investigation.
In the realm of drug discovery, carbamates have been extensively studied due to their ability to mimic natural biological molecules and modulate enzyme activity. The hydroxyl group in the cis-2-hydroxycyclobutyl moiety may participate in hydrogen bonding interactions, enhancing binding stability. Additionally, the steric bulk provided by the tert-butyl group can help optimize positioning within active sites, improving drug efficacy.
Emerging research indicates that derivatives of carbamates exhibit potential therapeutic benefits in various disease models. For instance, modifications to the cis-2-hydroxycyclobutyl moiety have been explored to enhance solubility and metabolic stability, while retaining biological activity. Such findings underscore the importance of structural optimization in developing novel pharmaceutical agents.
The synthesis of tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and enantioselective processes, have been employed to construct the complex framework of this compound efficiently.
From a medicinal chemistry perspective, understanding the relationship between structure and activity is crucial for designing next-generation therapeutics. The unique features of tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate, such as its stereochemistry and functional groups, make it an intriguing subject for further exploration. Researchers are particularly interested in its potential as an intermediate in synthesizing more complex molecules with enhanced pharmacological properties.
The growing interest in carbamate-based drugs is also driven by their favorable pharmacokinetic profiles. Unlike some traditional drug classes, carbamates often exhibit lower toxicity and better bioavailability, making them suitable for long-term therapeutic use. This has spurred innovation in developing novel carbamate derivatives with improved efficacy and safety.
Future studies on tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate may focus on elucidating its mechanism of action at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into how this compound interacts with biological targets. Such structural information is invaluable for rational drug design and optimization.
The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like tert-butyl N-[cis-2-hydroxycyclobutyl]carbamate. Machine learning algorithms can analyze vast datasets to predict novel molecular structures with desired properties. This high-throughput approach has significantly reduced the time required to develop lead compounds for clinical trials.
In conclusion, tert-butyl N-[cis-2-hydroxycyclobutul]carbamate (CAS No. 1354418-57-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a building block for innovative therapeutics.
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